2-(1-phenyl-1H-pyrazol-3-yl)acetic acid

Molecular weight Lipophilicity CNS drug design

2-(1-Phenyl-1H-pyrazol-3-yl)acetic acid (CAS 82668-47-1) is a pyrazole-3-acetic acid derivative with molecular formula C11H10N2O2 and molecular weight 202.21 g/mol. This compound belongs to the arylacetic acid class of non-steroidal anti-inflammatory drug (NSAID) pharmacophores but differs fundamentally from clinically used pyrazole-4-acetic acids such as lonazolac (MW 312.76) and pyrazole-3-acetic acids such as pirazolac (MW 330.74) by lacking additional aryl substituents at positions 4 or 5 of the pyrazole ring.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 82668-47-1
Cat. No. B2831151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-phenyl-1H-pyrazol-3-yl)acetic acid
CAS82668-47-1
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)CC(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8H2,(H,14,15)
InChIKeyBCRUWDVVJMOSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid (CAS 82668-47-1): Procurement-Ready Pyrazole-3-acetic Acid Scaffold for Medicinal Chemistry


2-(1-Phenyl-1H-pyrazol-3-yl)acetic acid (CAS 82668-47-1) is a pyrazole-3-acetic acid derivative with molecular formula C11H10N2O2 and molecular weight 202.21 g/mol [1]. This compound belongs to the arylacetic acid class of non-steroidal anti-inflammatory drug (NSAID) pharmacophores but differs fundamentally from clinically used pyrazole-4-acetic acids such as lonazolac (MW 312.76) [2] and pyrazole-3-acetic acids such as pirazolac (MW 330.74) [3] by lacking additional aryl substituents at positions 4 or 5 of the pyrazole ring. Its computed XLogP3-AA of 1.4 and topological polar surface area (TPSA) of 55.1 Ų [1] position it within favorable physicochemical space for fragment-based drug discovery (FBDD) and central nervous system (CNS) drug design.

Why Generic Pyrazole-Acetic Acid Substitution Fails: Positional Isomerism and Scaffold Complexity Define Target Engagement for 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid


Pyrazole-acetic acid derivatives are not interchangeable: the position of the acetic acid group (C-3 vs. C-4 vs. C-1) and the presence or absence of additional aryl substituents determine which biological targets are engaged. Lonazolac, a pyrazole-4-acetic acid, acts as a cyclooxygenase (COX) inhibitor [1], while the pyrazole-3-acetic acid scaffold of pirazolac exhibits a distinct pharmacological profile with different COX-2 selectivity and synovial fluid distribution [2]. The simpler 1-phenylpyrazole-3-acetic acid scaffold represented by the target compound lacks the 4-aryl substituent that drives COX inhibition in lonazolac, making it a more versatile starting point for target-agnostic screening or deliberate avoidance of COX activity. Regioisomeric variants such as 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid (CAS 959574-98-2) further illustrate that the attachment point of the acetic acid moiety and the phenyl ring fundamentally alters molecular recognition. Substituting one pyrazole-acetic acid for another without considering positional isomerism and substitution pattern risks invalidating structure-activity relationships and wasting screening resources.

Quantitative Differentiation Evidence: 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid vs. Clinically Used Pyrazole-Acetic Acid Analogs


Molecular Weight and Lipophilicity Advantage for CNS Drug Discovery vs. Lonazolac and Pirazolac

The target compound (MW 202.21, XLogP3-AA = 1.4) [1] is substantially smaller and less lipophilic than the clinically used pyrazole-acetic acid drugs lonazolac (MW 312.75, LogP = 3.38) [2] and pirazolac (MW 330.75, LogP = 3.96) . This translates to a >110 Da molecular weight reduction and a >100-fold theoretical decrease in octanol-water partition coefficient relative to pirazolac. For CNS drug discovery programs, physicochemical properties within the ranges MW < 400, LogP < 5, and TPSA < 90 Ų are preferred; the target compound's TPSA of 55.1 Ų [1] meets these criteria with substantial margin, whereas lonazolac and pirazolac exceed the optimal CNS LogP range.

Molecular weight Lipophilicity CNS drug design

Positional Isomerism Advantage: Pyrazole-3-acetic Acid vs. Pyrazole-4-acetic Acid Scaffold

The target compound features the acetic acid group at the pyrazole C-3 position, whereas lonazolac (CAS 53808-88-1) positions the acetic acid at C-4 [1]. This positional isomerism is pharmacologically decisive: lonazolac and its derivatives are well-characterized COX-1/COX-2 inhibitors with IC50 values in the low micromolar range [2], while the pyrazole-3-acetic acid scaffold of pirazolac exhibits a different COX-inhibitory profile with plasma concentrations of ~250 ng/ml corresponding to IC50 values for cyclooxygenase inhibition in mouse peritoneal macrophages [3]. The 3-acetic acid isomer represented by the target compound lacks the 4-aryl substituent required for potent COX-2 inhibition (lonazolac derivatives achieve COX-2 IC50 = 0.059–3.89 μM) [2], making it a cleaner scaffold for targets where COX inhibition is undesirable.

Positional isomerism Pyrazole regioisomers COX selectivity

Fragment-Like Physicochemical Properties: Suitability for Fragment-Based Drug Discovery vs. Complex Analogs

The target compound satisfies the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. With MW 202.21, XLogP3-AA 1.4, 1 H-bond donor, and 3 H-bond acceptors [2], it is an ideal fragment starting point. In contrast, lonazolac (MW 312.75, LogP 3.38, 1 HBD, 3 HBA) [3] and pirazolac (MW 330.75, LogP 3.96) [4] violate the MW ≤ 300 and cLogP ≤ 3 rules, disqualifying them as fragment library candidates. Pyrazole has been explicitly selected as a privileged aromatic core for fragment library construction due to its H-bond donor–acceptor motif that enables high-efficiency interactions with diverse drug targets [1].

Fragment-based drug discovery FBDD Rule of Three Physicochemical properties

5-Methoxy Analog Demonstrates High Analgesic Activity: Privileged 3-Acetic Acid Scaffold Confirmed

The pharmacological activity of the 5-methoxy-substituted analog of the target compound, 1-phenyl-5-methoxypyrazol-3-ylacetic acid (IVa), was investigated and it proved to have a high analgesic and anti-inflammatory activity [1]. This direct structural analog differs from the target compound only by a 5-methoxy substituent, validating the 1-phenylpyrazole-3-acetic acid scaffold as a privileged pharmacophore for analgesic and anti-inflammatory activity. The study further demonstrated that 1,5-disubstituted pyrazol-3-yl acetic acids show considerably different decarboxylation hardness according to various substituents at the 1-position [1], implying that the target compound's unsubstituted 5-position provides a tunable handle for property optimization.

Analgesic activity Anti-inflammatory Pyrazole-3-acetic acid scaffold

Commercial Availability with Verified Purity and Safety Documentation vs. Custom Synthesis Only

The target compound is commercially available from multiple reputable vendors with documented purity specifications. CymitQuimica (Biosynth brand) supplies the compound at minimum 95% purity, with pricing of €467.00 for 50 mg and €1,261.00 for 500 mg . American Elements provides the compound with a full GHS-compliant safety data sheet (SDS), including hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation), and storage at room temperature [1]. In contrast, the regioisomeric analog 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid (CAS 959574-98-2) is listed as available only through custom synthesis [2], imposing longer lead times and higher minimum order quantities.

Commercial availability Laboratory procurement Purity Safety data

Optimal Application Scenarios for 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Library Construction

With MW 202.21, XLogP3-AA 1.4, and full Rule-of-Three compliance, 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid is an ideal fragment starting point for libraries targeting CNS-penetrant or peripherally restricted drug candidates. The pyrazole core was explicitly selected as a privileged heteroaromatic for fragment library construction due to its H-bond donor–acceptor motif enabling high-efficiency target interactions [1]. Unlike lonazolac (MW 312.75, LogP 3.38) and pirazolac (MW 330.75, LogP 3.96), which violate Rule-of-Three criteria [2][3], the target compound's clean physicochemical profile supports incorporation into fragment screening collections without the need for property adjustment.

COX-2-Sparing Anti-Inflammatory Lead Optimization

For programs requiring anti-inflammatory or analgesic activity without COX-2-mediated gastrointestinal toxicity, the 3-acetic acid scaffold of the target compound offers a defined advantage. The 5-methoxy analog, 1-phenyl-5-methoxypyrazol-3-ylacetic acid (IVa), demonstrated high analgesic and anti-inflammatory activity [1], while the target compound's lack of 4-aryl substitution eliminates the COX-2 pharmacophore present in lonazolac-based inhibitors (COX-2 IC50 0.059–3.89 μM) [2]. This scaffold is suitable as a starting point for developing non-COX anti-inflammatory agents or dual-target ligands, as explored with pyrazole structures in Alzheimer's disease (acetylcholinesterase and monoamine oxidase inhibition) [3].

CNS Drug Discovery Programs Requiring Brain Penetration

The target compound's low molecular weight (202.21 g/mol), moderate lipophilicity (XLogP3-AA 1.4), and low TPSA (55.1 Ų) position it favorably for crossing the blood-brain barrier [1]. These properties represent a >110 Da MW reduction and >100-fold lower lipophilicity compared to pirazolac (MW 330.75, LogP 3.96) [2], reducing the risk of non-specific protein binding and P-glycoprotein efflux that commonly limit CNS exposure of larger, more lipophilic pyrazole-acetic acid drugs. The pyrazole core further serves as a metabolically more stable bioisostere of phenol [3], enhancing metabolic stability in CNS-targeted programs.

Synthetic Methodology Development and Undergraduate/Postgraduate Chemical Education

As a synthetically accessible, commercially available pyrazole-3-acetic acid scaffold (minimum 95% purity, €467/50 mg) [1], this compound is well-suited for teaching heterocyclic chemistry, developing new C–H functionalization or cross-coupling methodologies, and training researchers in medicinal chemistry optimization workflows. The availability of a full GHS-compliant safety data sheet [2] supports safe laboratory handling in academic settings, while the unsubstituted 5-position provides an accessible handle for introducing diverse substituents as demonstrated by the synthesis of 1,5-disubstituted pyrazol-3-yl acetic acids [3].

Quote Request

Request a Quote for 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.